Broussoflavonol B

Vue d'ensemble

Description

Broussoflavonol B (BF-B) is a compound isolated from the stem bark of Broussonetia kazinoki Siebold . It has been shown to inhibit the growth of breast cancer cells . It has also been found to exert anti-pancreatic cancer activity by downregulating FoxM1 .

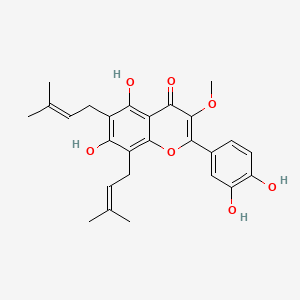

Molecular Structure Analysis

The molecular formula of Broussoflavonol B is C26H28O7 . Its average mass is 452.496 Da and its monoisotopic mass is 452.183502 Da . The structure of Broussoflavonol B was identified by spectroscopic analyses of NMR, Mass, and IR .Physical And Chemical Properties Analysis

Broussoflavonol B is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Anti-inflammatory Effects

- Scientific Field: Pharmacology

- Summary of Application: Broussoflavonol B, along with other compounds isolated from the branches and twigs of Broussonetia papyrifera, has been found to exhibit anti-inflammatory effects .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it involved isolating Broussoflavonol B from the branches and twigs of Broussonetia papyrifera and testing its effects on inflammation .

- Results or Outcomes: The compound showed anti-inflammatory effects by activating NF-κB/AP-1 .

Anti-Pancreatic Cancer Activity

- Scientific Field: Oncology

- Summary of Application: Broussoflavonol B, isolated from the stem bark of Broussonetia kazinoki Siebold, has been shown to exert anti-pancreatic cancer activity .

- Methods of Application: The compound was tested on human pancreatic cancer PANC-1 cells (p53 mutated). It was found to reduce cell proliferation, induce cell cycle arrest, and inhibit cell migration and invasion .

- Results or Outcomes: Broussoflavonol B down-regulated FoxM1 expression at both the mRNA and protein level. It also suppressed the expression of FoxM1 downstream target genes, such as cyclin D1, cyclin B1, and survivin. Cell cycle analysis showed that Broussoflavonol B induced the arrest of G0/G1 phase. It reduced the phosphorylation of extracellular signal-regulated kinase ½ (ERK½) and expression of ERK½ downstream effector c-Myc, which regulates cell proliferation .

Inhibition of Breast Cancer Cell Growth

- Scientific Field: Oncology

- Summary of Application: Broussoflavonol B has been found to inhibit the growth of breast cancer cells .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it involved testing the effects of Broussoflavonol B on the growth of breast cancer cells .

- Results or Outcomes: Broussoflavonol B was able to down-regulate ER-α36 expression in ER-positive MCF7 breast cancer cells .

Inhibition of Skin Tyrosinase

- Scientific Field: Dermatology

- Summary of Application: Broussoflavonol B has been found to inhibit skin tyrosinase, an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it involved testing the effects of Broussoflavonol B on skin tyrosinase .

- Results or Outcomes: Broussoflavonol B showed strong inhibition effects on mushroom tyrosinase with IC50 values less than 100 μM .

Inhibition of Growth of Breast Cancer Stem/Progenitor Cells

- Scientific Field: Oncology

- Summary of Application: Broussoflavonol B has been found to inhibit the growth of breast cancer stem/progenitor cells .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it involved testing the effects of Broussoflavonol B on the growth of breast cancer stem/progenitor cells .

- Results or Outcomes: Broussoflavonol B more potently inhibited growth and induced differentiation of stem-like SK-BR-3 cells compared to the anti-estrogen tamoxifen .

Induction of Cell-Cycle Arrest and Differentiation of Cells

- Scientific Field: Cell Biology

- Summary of Application: Broussoflavonol B has been found to induce cell-cycle arrest at the G0/G1 and G2/M phases and induce the differentiation of cells .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it involved testing the effects of Broussoflavonol B on cell-cycle progression and cell differentiation .

- Results or Outcomes: Broussoflavonol B restricted the growth of breast cancer SK-BR-3 cells and breast cancer MDA-MB-231 cells at sub-micromolar concentrations .

Antioxidant Activity

- Scientific Field: Pharmacology

- Summary of Application: Broussoflavonol B, along with other compounds isolated from Broussonetia papyrifera, has been found to exhibit antioxidant effects .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it involved isolating Broussoflavonol B from Broussonetia papyrifera and testing its effects on oxidative stress .

- Results or Outcomes: The compound showed antioxidant effects, but the specific quantitative data or statistical analyses were not provided in the source .

Skin-Lightening Agent

- Scientific Field: Dermatology

- Summary of Application: Broussoflavonol B has been found to be a potent skin-lightening agent due to its strong anti-tyrosinase activity .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it involved testing the effects of Broussoflavonol B on skin tyrosinase .

- Results or Outcomes: Broussoflavonol B showed strong inhibition effects on mushroom tyrosinase with IC50 values less than 100 μM .

Hepatoprotective Effects

- Scientific Field: Hepatology

- Summary of Application: Broussoflavonol B, along with other compounds isolated from Broussonetia papyrifera, has been found to exhibit hepatoprotective effects .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it involved isolating Broussoflavonol B from Broussonetia papyrifera and testing its effects on liver function .

- Results or Outcomes: The compound showed hepatoprotective effects, but the specific quantitative data or statistical analyses were not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVKAWWZXXTJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243991 | |

| Record name | Broussoflavanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Broussoflavonol B | |

CAS RN |

99217-70-6 | |

| Record name | Broussoflavanol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broussoflavanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

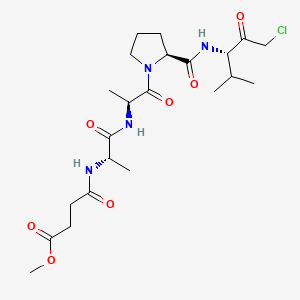

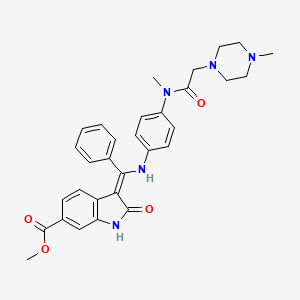

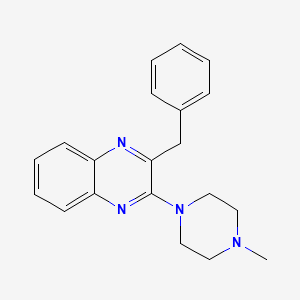

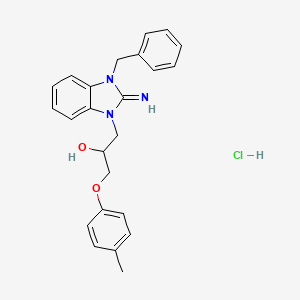

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B1663112.png)